

FXYD3 gene function and regulation

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Compound of Interest

Compound Name: PXYD3

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An In-Depth Technical Guide on the FXYD3 Gene: Function and Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

FXYD domain-containing ion transport regulator 3 (FXYD3), also known as Mat-8 (Mammary tumor 8 kDa protein), is a small transmembrane protein belonging to the FXYD family. Initially identified for its overexpression in murine breast tumors, FXYD3 is now recognized as a critical regulator of Na⁺/K⁺-ATPase and a protein with diverse, context-dependent roles in both normal physiology and various pathologies, particularly cancer. This document provides a comprehensive technical overview of FXYD3's molecular function, its mechanisms of regulation, its complex role in oncology, and its involvement in signaling pathways. Detailed experimental protocols and structured data tables are provided to support further research and drug development efforts targeting this protein.

Molecular Biology and Isoforms

The human FXYD3 gene is located on chromosome 19q13.12. It encodes a type I transmembrane protein characterized by a signature 35-amino acid domain with the sequence PFXYD. Alternative splicing of the FXYD3 gene results in two primary protein isoforms:

- **FXYD3a (Short Isoform):** This is the major transcript expressed in both normal and cancerous tissues.

- **FXYP3b (Long Isoform):** This isoform contains an additional 26 amino acids in its cytoplasmic domain compared to FXYP3a.

The presence of these isoforms allows for differential regulation and function, particularly concerning their primary interaction partner, the Na⁺/K⁺-ATPase.

Core Function: Modulation of Na⁺/K⁺-ATPase

The principal and most well-characterized function of FXYP3 is its role as an auxiliary subunit of the Na⁺/K⁺-ATPase, the enzyme responsible for establishing and maintaining electrochemical gradients across the plasma membrane. FXYP3 physically associates with the Na⁺/K⁺-ATPase complex and modulates its ion transport properties in an isoform-specific manner.

Regulation of Ion Affinity

FXYP3 isoforms exert distinct effects on the pump's apparent affinity for its substrate ions, thereby "fine-tuning" its activity.

- **FXYP3a (Short Isoform):** Co-expression of FXYP3a with the Na⁺/K⁺-ATPase leads to a decrease in the apparent affinity for both intracellular Na⁺ (by ~20%) and extracellular K⁺ (by 15-40%).
- **FXYP3b (Long Isoform):** In contrast, the long isoform slightly increases the apparent affinity for intracellular Na⁺ while still decreasing the apparent affinity for extracellular K⁺.

These modulatory effects are critical for adapting ion transport to the specific physiological demands of different tissues.

Protective Function under Oxidative Stress

FXYP3 plays a crucial role in protecting the Na⁺/K⁺-ATPase from oxidative damage. Under conditions of oxidative stress, FXYP3 undergoes glutathionylation on two cysteine residues within its cytoplasmic domain. This modification prevents the glutathionylation of the Na⁺/K⁺-ATPase β1 subunit, an event that would otherwise inhibit pump activity. By acting as a sink for glutathione, FXYP3 ensures the continued function of the sodium pump during cellular stress.

Data Presentation: FXYD3-Mediated Effects on Na⁺/K⁺-ATPase

Table 1: Quantitative Effects of FXYD3 Isoforms on Na⁺/K⁺-ATPase Ion Affinity

FXYD3 Isoform	Ion	Apparent Affinity Change	Magnitude of Change	Experimental System	Citation(s)
FXYD3a (Short)	Intracellular Na ⁺	Decrease	~20%	Xenopus oocytes	
FXYD3a (Short)	Extracellular K ⁺	Decrease	15-40%	Xenopus oocytes	
FXYD3b (Long)	Intracellular Na ⁺	Increase	Not specified	Xenopus oocytes	
FXYD3b (Long)	Extracellular K ⁺	Decrease	Not specified	Xenopus oocytes	

Regulation of FXYD3 Expression

The expression of FXYD3 is tightly controlled at the transcriptional level by various signaling pathways and oncogenic drivers.

- **Oncogenic Induction:** In murine models of breast cancer, FXYD3 expression is induced by the neu (ERBB2) and ras oncogenes.
- **TGF- β Suppression:** Transforming growth factor-beta (TGF- β) signaling has been shown to down-regulate the transcription of FXYD3 mRNA in human mammary epithelial cells.
- **Epigenetic Regulation:** While promoter regions for FXYD3 have been identified, studies in lung cancer have not found a strong correlation between promoter hypermethylation and the down-regulation of FXYD3 expression, suggesting other regulatory mechanisms are dominant in that context.

The Dichotomous Role of FXYD3 in Cancer

The role of FXYD3 in cancer is complex and highly dependent on the tumor type and cellular context, acting as either an oncogene or a potential tumor suppressor.

FXYD3 as an Oncogene

In a wide range of malignancies, FXYD3 is significantly overexpressed compared to corresponding normal tissues and is often associated with poor prognosis and aggressive tumor characteristics.

- **Pancreatic Ductal Adenocarcinoma (PDAC):** FXYD3 mRNA levels are markedly increased in PDAC tissues, and its expression is localized to precancerous PanIN lesions and invasive cancer cells. Downregulation of FXYD3 in pancreatic cancer cell lines significantly slows their proliferation both in vitro and in vivo.
- **Breast Cancer:** FXYD3 is overexpressed in breast cancer tissues and cell lines. Notably, it serves as a functional marker for a subpopulation of quiescent, ancestral cancer stem cells (CSCs) in triple-negative breast cancer (TNBC). These FXYD3+ CSCs are linked to chemoresistance and are considered drug-tolerant persisters.
- **Gastric & Esophageal Cancers:** Strong FXYD3 expression in gastric adenocarcinoma is significantly higher than in normal mucosa and correlates with more invasive tumor types.
- **Other Cancers:** Overexpression has also been documented in prostate cancer, bladder cancer, hepatocellular carcinoma, ovarian cancer, and endometrial cancer.

FXYD3 as a Potential Tumor Suppressor

Conversely, in some cancers, FXYD3 expression is lost, and this down-regulation is associated with disease progression.

- **Lung Cancer:** FXYD3 expression is often lower in lung cancer cell lines and primary tumors compared to non-cancerous airway epithelia. This loss of expression parallels the process of dedifferentiation.
- **Colon Cancer:** Analysis of the TCGA database indicates that FXYD3 is significantly downregulated in colon cancer samples compared to adjacent normal tissues.

Data Presentation: FXYD3 in Oncology

Table 2: Expression Profile of FXYD3 Across Various Human Cancers

Cancer Type	Expression Status	Role Implicated	Citation(s)
Pancreatic Ductal Adenocarcinoma	Upregulated	Oncogenic (Proliferation)	
Breast Cancer	Upregulated	Oncogenic (Stemness, Chemoresistance)	
Gastric Adenocarcinoma	Upregulated	Oncogenic (Invasion)	
Ovarian Cancer	Upregulated	Oncogenic	
Endometrial Cancer	Upregulated	Oncogenic (Early Event)	
Hepatocellular Carcinoma	Upregulated	Oncogenic (Poor Prognosis)	
Renal Cell Carcinoma (KIRC)	Upregulated	Oncogenic (Poor Prognosis)	
Colon Cancer	Downregulated	Potential Tumor Suppressor	
Lung Cancer	Downregulated	Potential Tumor Suppressor	

Table 3: Correlation of FXYD3 Expression with Clinicopathological Variables

Cancer Type	Parameter	Correlation	Citation(s)
Pancreatic Cancer	Late-stage disease	Positive	
Pancreatic Cancer	Nodal Metastasis	Positive	
Pancreatic Cancer	Poor Overall Survival	Positive	
Gastric Adenocarcinoma	Ulcerative/Infiltrating Type	Positive	
Renal Cell Carcinoma	Histologic Grade & Stage	Positive	
Renal Cell Carcinoma	Poor Overall Survival	Positive	
Endometrial Cancer	Fertility		

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